molecular formula C12H11NO2 B1345733 3,3'-Iminobisphenol CAS No. 65461-91-8

3,3'-Iminobisphenol

Cat. No.: B1345733
CAS No.: 65461-91-8
M. Wt: 201.22 g/mol
InChI Key: JSQGOXTYKZBABW-UHFFFAOYSA-N
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Description

3,3'-Iminobisphenol is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

Imines, including structures related to 3,3'-Iminobisphenol, have been studied for their broad range of applications in chemistry, especially in medicinal fields. Novel compounds synthesized using imine chemistry demonstrate potential as drug-like candidates, showcasing the therapeutic potential of imines. These compounds have been structurally analyzed using techniques like single crystal X-ray diffraction and DFT calculations, highlighting their potential in drug design and pharmaceutical applications (Tatlidil et al., 2022).

Solvatochromism and Probing Solvent Mixtures

Iminobisphenols and related compounds exhibit solvatochromism, changing color in response to solvent polarity. This property is leveraged in solvatochromic switches and probes for investigating solvent mixtures, offering insights into solvent-solvent and solute-solvent interactions. Such studies contribute to understanding molecular interactions in mixed solvents, with implications for material science and analytical chemistry (Nandi et al., 2012).

Antitumor and Antiproliferative Activity

Research into polycyclic iminoquinonic compounds, closely related to the core structure of this compound, shows significant antiproliferative activity against various cancer cell lines. These compounds, akin to the nucleus of actinomycins, serve as potential anticancer agents by targeting DNA and inhibiting cell proliferation. Such findings highlight the role of imine-based compounds in developing new therapeutic agents for cancer treatment (Bolognese et al., 2002).

Fuel Cell Membrane Development

Studies have explored the synthesis of novel polymers incorporating imino groups for application in fuel cell membranes. These hydrogen bond cross-linked polymers demonstrate improved resistance to swelling and higher proton conductivity compared to traditional materials. The incorporation of imino groups into polymer backbones underscores the potential of such compounds in enhancing the performance and durability of fuel cell membranes (Chang et al., 2015).

Mechanism of Action

Target of Action

It is known to inhibit certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c9 . These enzymes play a crucial role in the metabolism of various drugs and endogenous compounds.

Mode of Action

Its inhibitory effect on cyp1a2 and cyp2c9 suggests that it may interfere with the metabolic processes mediated by these enzymes .

Biochemical Pathways

Given its inhibitory effect on cyp1a2 and cyp2c9, it can be inferred that it may impact the metabolic pathways involving these enzymes .

Pharmacokinetics

3,3’-Azanediyldiphenol exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a lipophilicity (Log Po/w) of 1.55 (iLOGP), 2.75 (XLOGP3), 2.84 (WLOGP), 2.07 (MLOGP), and 1.74 (SILICOS-IT), with a consensus Log Po/w of 2.19 . These properties suggest that it has good bioavailability.

Result of Action

Its inhibitory effect on cyp1a2 and cyp2c9 suggests that it may alter the metabolism of substances processed by these enzymes, potentially leading to changes in cellular function .

Action Environment

The action of 3,3’-Azanediyldiphenol can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution within the body. It has a water solubility of 0.106 mg/ml (ESOL), 0.0626 mg/ml (Ali), and 0.0304 mg/ml (SILICOS-IT) . Furthermore, its stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

3,3’-Iminobisphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as 3-mercaptopyruvate sulfurtransferase (3-MST), which is an important biological source of hydrogen sulfide (H2S) . The interaction between 3,3’-Iminobisphenol and 3-MST can influence the production of H2S, which acts as a vasorelaxant, angiogenesis stimulator, and cellular bioenergetic mediator . Additionally, 3,3’-Iminobisphenol has been studied for its potential to inhibit or activate various enzymes, thereby affecting metabolic pathways and cellular functions .

Cellular Effects

3,3’-Iminobisphenol has been shown to have diverse effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,3’-Iminobisphenol has been found to affect the activity of enzymes involved in oxidative stress responses, leading to changes in cellular homeostasis . Moreover, it has been observed to impact mitochondrial bioenergetic function, angiogenesis, and wound healing in endothelial cells . These effects highlight the compound’s potential therapeutic applications in conditions related to oxidative stress and vascular health.

Molecular Mechanism

The molecular mechanism of action of 3,3’-Iminobisphenol involves its interactions with various biomolecules, including enzymes and proteins. At the molecular level, 3,3’-Iminobisphenol can bind to enzymes such as 3-mercaptopyruvate sulfurtransferase, influencing the production of hydrogen sulfide . This interaction can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular functions . Additionally, 3,3’-Iminobisphenol has been studied for its potential to form complexes with other biomolecules, further modulating its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Iminobisphenol have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 3,3’-Iminobisphenol can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to 3,3’-Iminobisphenol has been associated with sustained changes in cellular bioenergetics and oxidative stress responses . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.

Dosage Effects in Animal Models

The effects of 3,3’-Iminobisphenol vary with different dosages in animal models. Studies have shown that low doses of the compound can promote angiogenesis and improve mitochondrial bioenergetic function . Higher doses may lead to toxic or adverse effects, such as oxidative stress and impaired cellular functions . These dosage-dependent effects underscore the need for careful consideration of dosage levels in therapeutic applications and experimental studies.

Metabolic Pathways

3,3’-Iminobisphenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence pathways related to oxidative stress responses and hydrogen sulfide production . By modulating the activity of enzymes such as 3-mercaptopyruvate sulfurtransferase, 3,3’-Iminobisphenol can affect the balance of reactive oxygen species and cellular bioenergetics . These interactions highlight the compound’s potential role in regulating metabolic pathways and cellular homeostasis.

Transport and Distribution

The transport and distribution of 3,3’-Iminobisphenol within cells and tissues involve interactions with various transporters and binding proteins. The compound can be transported across cellular membranes and distributed to different cellular compartments . Studies have shown that 3,3’-Iminobisphenol can accumulate in specific tissues, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular functions and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3,3’-Iminobisphenol plays a significant role in its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria and cytoplasm . This localization is influenced by targeting signals and post-translational modifications that direct 3,3’-Iminobisphenol to specific organelles . Understanding the subcellular localization of 3,3’-Iminobisphenol is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Properties

IUPAC Name

3-(3-hydroxyanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-5-1-3-9(7-11)13-10-4-2-6-12(15)8-10/h1-8,13-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQGOXTYKZBABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215786
Record name 3,3'-Iminobisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65461-91-8
Record name 3,3′-Dihydroxydiphenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65461-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Iminobisphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065461918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Iminobisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-iminobisphenol
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Customer
Q & A

A: While the full abstract isn't available, the title itself provides key insights. The paper centers on utilizing residues from m-Aminophenol distillation to synthesize derivatives of 3,3′-Dihydroxydiphenylamine. [] This suggests the research focuses on practical synthetic methods and potential applications of these derivatives, which are structurally related to 3,3'-Iminobisphenol.

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